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Compound of Interest

Compound Name: Sodium Tartrate

Cat. No.: B3434845

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
utilization of sodium tartrate in electroplating baths for copper deposition. Sodium tartrate
serves as a key complexing agent, influencing the stability of the plating bath and the quality of
the deposited copper layer.

Introduction

Copper electroplating is a critical process in various fields, including electronics, materials
science, and the manufacturing of drug delivery systems. The quality of the copper deposit is
highly dependent on the composition of the electroplating bath. Sodium tartrate, often used in
the form of potassium sodium tartrate (Rochelle salt), is a widely employed additive in alkaline
copper plating baths. It acts as a complexing agent, forming stable complexes with copper
ions. This complexation prevents the precipitation of copper hydroxide in alkaline solutions and
helps to control the rate of copper deposition, leading to smoother and more uniform coatings.

The use of tartrate-based baths is a safer alternative to traditional cyanide-based baths.
Research indicates that the presence of tartrate in the electrolyte can limit the hydrogen
evolution reaction and impede the reduction of copper ions on the electrode surface.[1][2] This
controlled deposition process is crucial for achieving desired film properties such as good
adhesion, uniform thickness, and specific surface morphology.
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Experimental Protocols

Preparation of Alkaline Copper-Tartrate Electroplating
Bath

This protocol describes the preparation of a standard alkaline copper electroplating bath using
sodium tartrate as the primary complexing agent.

Materials:

Copper (II) sulfate pentahydrate (CuSOa4-5H20)

Sodium tartrate (Na2CsH40e6-2H20) or Potassium sodium tartrate (KNaCsH40Oe-4H20 -
Rochelle salt)

Sodium hydroxide (NaOH)

Deionized water

Equipment:

Glass beaker

Magnetic stirrer and stir bar

pH meter

Heating plate (optional)

Graduated cylinders

Weighing balance
Procedure:

o Dissolve Sodium Tartrate: In a glass beaker, dissolve the desired amount of sodium
tartrate in deionized water with continuous stirring. Gentle heating may be applied to
facilitate dissolution.
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o Add Copper Sulfate: Slowly add the copper (Il) sulfate pentahydrate to the tartrate solution
while stirring continuously. A clear, deep blue solution should form as the copper ions are
complexed by the tartrate.

o Adjust pH: Carefully add a solution of sodium hydroxide (e.g., 1 M) dropwise to the copper-
tartrate solution to adjust the pH to the desired alkaline range (typically pH 9-13).[3] Monitor
the pH using a calibrated pH meter. The solution will change color as the pH increases.

e Final Volume Adjustment: Add deionized water to reach the final desired volume of the
plating bath.

« Filtration (Optional): For high-purity applications, filter the solution to remove any undissolved
impurities.

Example Bath Composition:

Component Concentration (g/L)

Copper (II) Sulfate Pentahydrate (CuSO4-5H20) 20 - 40

Potassium Sodium Tartrate (Rochelle Salt) 40 - 80

Sodium Hydroxide (NaOH) To adjust pH to 11-12.5

Copper Electroplating Protocol

This protocol outlines the steps for electroplating a conductive substrate using the prepared
alkaline copper-tartrate bath.

Materials:

Alkaline copper-tartrate electroplating bath

Substrate to be plated (e.g., steel, brass)

Pure copper anode

Deionized water
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o Appropriate cleaning and activation solutions (e.g., degreaser, acid dip)

Equipment:

Electroplating tank (beaker or specialized cell)

DC power supply

Anode and cathode holders

Connecting wires with alligator clips

Magnetic stirrer (optional, for agitation)

Procedure:

e Substrate Preparation:

o Thoroughly clean the substrate to remove any grease, oil, or oxides. This typically involves
a degreasing step followed by an acid dip to activate the surface.

o Rinse the substrate with deionized water after each cleaning step.

» Electroplating Setup:

o Pour the copper-tartrate electroplating bath into the plating tank.

o Place the pure copper anode and the prepared substrate (cathode) into the bath, ensuring
they are parallel to each other and do not touch.

o Connect the anode to the positive terminal and the cathode to the negative terminal of the
DC power supply.

o Electrodeposition:

o Turn on the DC power supply and adjust the current density to the desired value.

o The deposition time will depend on the desired thickness of the copper coating.
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o Gentle agitation of the bath can improve the uniformity of the deposit.

e Post-Treatment:
o Once the desired plating time is reached, turn off the power supply.
o Remove the plated substrate from the bath and rinse it thoroughly with deionized water.
o Dry the plated substrate using a stream of air or in a desiccator.

Data Presentation

The following tables summarize the influence of various parameters on the copper deposition
process in tartrate-containing baths.

Table 1: Effect of Bath Composition and Operating Parameters on Deposition Rate (Electroless

Plating)

Potassi

CuSOa4- um Temper Depositi
] EDTA-2 HCHO Referen
5H20 Sodium pH ature on Rate
Na (g/L) (mliL) ce

(g/L) Tartrate (°C) (um/h)

(g/L)
5.0 5.0 21 16 12.75 50 34 [4]
16 30 20 5 12.5-13.0  40-50 - [4]

Table 2: Influence of Operating Parameters on Copper Deposit Properties (General
Electroplating)
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Parameter

Range/Value

Effect on Deposit

Current Density

Low

Can lead to porous films with
defects.[5]

Can result in denser films with
smaller grains.[5] However,
excessively high current can

lead to spongy or dendritic

High ) i
deposits.[5] High current
densities can also cause
"burning” and dullness without
proper agitation.
The optimal pH for alkaline
baths can range from 9.0 to
13.0.[3] Increasing the pH up
to a certain point can increase
pH 9.0-13.0 the deposition rate.[6] Very
high pH can cause
precipitation of metal
hydroxides, reducing plating
efficiency.[7]
Higher temperatures generally
Temperature 40 - 60 °C increase the rate of deposition.
[8]
Proper agitation helps in
o obtaining maximum brightness
Agitation Present _
and prevents high-current-
density burning.
Diagrams

Logical Workflow for Bath Preparation and

Electroplating

© 2025 BenchChem. All rights reserved. 6/9

Tech Support


https://ir.lib.nycu.edu.tw/bitstream/11536/28558/1/000177404600060.pdf
https://ir.lib.nycu.edu.tw/bitstream/11536/28558/1/000177404600060.pdf
https://ir.lib.nycu.edu.tw/bitstream/11536/28558/1/000177404600060.pdf
https://sensorex.com/improving-electroplating-process-using-ph-control/
https://www.researchgate.net/figure/THE-EFFECT-OF-PH-ON-THE-DEPOSITION-RATE-AND-PLATING_tbl1_329564992
https://www.sciencing.com/the-effect-of-ph-in-electroplating-13636685/
https://www.proplate.com/how-do-factors-like-current-density-temperature-and-agitation-affect-the-growth-and-quality-of-thin-film-coatings-during-electroplating/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3434845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

f Bath Preparation

( )

( )

J

f Electroplating Process

(

)

Prepared Bath

Click to download full resolution via product page

Caption: Workflow for copper electroplating bath preparation and the subsequent plating

process.
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Mechanism of Copper lon Complexation by Tartrate
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Caption: Simplified representation of copper ion complexation by tartrate and subsequent
reduction at the cathode.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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